n-Hydroxybenzylhydrazine dihydrochloride
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Overview
Description
N-Hydroxybenzylhydrazine dihydrochloride, also known as 3-Hydroxybenzylhydrazine dihydrochloride, is a chemical compound with the linear formula: HOC6H4CH2NHNH2 · 2HCl . It is an inhibitor of L-aromatic amino acid decarboxylase and can cross the blood-brain barrier . It also inhibits GABA aminotransferase, as well as other pyridoxal-phosphate-requiring enzymes, by forming the 3-hydroxybenzylhydrazone of that cofactor .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: HOC6H4CH2NHNH2 · 2HCl . This indicates that the compound contains a benzene ring (C6H4) with a hydroxyl group (OH) and a benzylhydrazine group (CH2NHNH2) attached to it. The compound also contains two hydrochloride ions (2HCl).Physical and Chemical Properties Analysis
This compound is a beige solid with no odor . It has a melting point range of 137-140 °C . The solubility of the compound in water is 50 mg/mL, resulting in a slightly hazy, faintly yellow solution .Scientific Research Applications
Free Radical Scavenging Activity
Hydroxybenzylidene hydrazines, closely related to n-Hydroxybenzylhydrazine dihydrochloride, have been studied for their free radical scavenging activities. These compounds demonstrated varying degrees of effectiveness in scavenging radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. Some of these hydrazines, particularly those with three hydroxyl groups, showed strong radical scavenging effects, while others had minimal to no effect. Additionally, their ability to inhibit photosynthetic electron transport in spinach chloroplasts was also observed, displaying a range from intermediate to no inhibitory effect (Šeršen et al., 2017).
Synthesis and Antifungal Activities
N’-3,5-Dichloro-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide and its oxovanadium(V) complex, which are structurally related to this compound, have been synthesized and shown to possess moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. This highlights the potential application of these compounds in antifungal research and treatment strategies (Zhi-ping. Li et al., 2011).
Redox Chemistry in Enzymatic Oxidation
Studies on compounds like 1-Hydroxybenzotriazole, violuric acid, and N-hydroxyacetanilide, which are structurally similar to this compound, have demonstrated their roles in mediating various laccase-catalyzed biotransformations. These include applications in paper pulp delignification and degradation of polycyclic hydrocarbons. The mechanism of enzymatic oxidation was found to depend on the redox potential difference between the N-OH substrate and laccase, suggesting potential industrial and environmental applications (Feng Xu et al., 2000).
Electrochemical Degradation Studies
Hydroxyl radicals generated at a Boron-Doped Diamond (BDD) anode were used for the electrochemical degradation of the antibiotic sulfachloropyridazine in studies involving hydroxybenzyl hydrazines. The treatment with hydroxyl radicals, which are strong oxidants, led to the overall mineralization of the antibiotic, showing the potential of these compounds in water treatment and environmental decontamination processes (Mariam Haidar et al., 2013).
Mechanism of Action
Target of Action
n-Hydroxybenzylhydrazine dihydrochloride primarily targets L-aromatic amino acid decarboxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters like dopamine and serotonin, which are vital for various physiological functions such as mood regulation and motor control .
Mode of Action
This compound acts as an inhibitor of L-aromatic amino acid decarboxylase . By inhibiting this enzyme, it disrupts the production of certain neurotransmitters, leading to changes in the neurotransmission processes .
Biochemical Pathways
The inhibition of L-aromatic amino acid decarboxylase by this compound affects the biochemical pathways involved in the synthesis of neurotransmitters . This can lead to downstream effects such as altered neurotransmission, which can influence various physiological functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its inhibition of L-aromatic amino acid decarboxylase . These changes can potentially affect various physiological functions regulated by the neurotransmitters whose synthesis is disrupted .
Safety and Hazards
N-Hydroxybenzylhydrazine dihydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed or inhaled, seek medical attention .
Biochemical Analysis
Biochemical Properties
n-Hydroxybenzylhydrazine dihydrochloride interacts with several enzymes and proteins. It is an inhibitor of L-aromatic amino acid decarboxylase . Additionally, it inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of that cofactor .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory action on certain enzymes. By inhibiting L-aromatic amino acid decarboxylase, it can influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. It inhibits L-aromatic amino acid decarboxylase and forms the 3-hydroxybenzylhydrazone of pyridoxal-phosphate-requiring enzymes . This interaction can lead to changes in enzyme activity and potentially influence gene expression.
Metabolic Pathways
It is known to interact with L-aromatic amino acid decarboxylase and other pyridoxal-phosphate-requiring enzymes
Properties
IUPAC Name |
4-(hydrazinylmethyl)phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-9-5-6-1-3-7(10)4-2-6;;/h1-4,9-10H,5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICFSWQIXBFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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